2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid
Overview
Description
2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a methoxy group attached to the acetic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Biochemical Analysis
Biochemical Properties
2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid transporters, facilitating its uptake into cells. Additionally, it can act as a substrate for certain aminotransferases, leading to the formation of various metabolites. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target molecules .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in amino acid metabolism and transport. Additionally, this compound can alter cellular metabolism by serving as a precursor for the synthesis of other bioactive molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For instance, it may inhibit certain aminotransferases, thereby affecting the levels of amino acids and their derivatives in the cell. Additionally, this compound can influence gene expression by modulating transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperature or pH. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by aminotransferases to form various metabolites, which may have their own biological activities. Additionally, it can influence metabolic flux by altering the levels of key intermediates in amino acid metabolism. The interactions with enzymes and cofactors in these pathways are crucial for its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, while binding proteins may help in its intracellular distribution. The localization and accumulation of this compound can affect its activity and function, influencing various cellular processes .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization can also affect its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a series of reactions, including condensation with glycine or its derivatives, to form an intermediate Schiff base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-fluorophenyl)acetic acid
- 2-Amino-2-(3-methoxyphenyl)acetic acid
- 2-Amino-2-(3-chloro-4-methoxyphenyl)acetic acid
Uniqueness
2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-amino-2-(3-fluoro-4-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKLMQYFJHGPQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398021 | |
Record name | Amino(3-fluoro-4-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299166-66-8 | |
Record name | Amino(3-fluoro-4-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.